2-Methyl-5-(oxiran-2-yl)furan
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Overview
Description
2-Methyl-5-(oxiran-2-yl)furan is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl group at the 2-position and an oxirane (epoxide) ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(oxiran-2-yl)furan can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with a suitable epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of bio-based feedstocks and environmentally friendly solvents, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(oxiran-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the epoxide ring can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
2-Methyl-5-(oxiran-2-yl)furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(oxiran-2-yl)furan involves the reactivity of its epoxide ring. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxiranyl)furan: Similar structure with an epoxide ring at the 2-position.
2-{[(Oxiran-2-yl)methoxy]methyl}furan: Contains an epoxide ring and a methoxy group.
2,5-Bis[(oxiran-2-yl)methoxy]methylfuran: Features two epoxide rings and is used in epoxy resin formulations.
Uniqueness
2-Methyl-5-(oxiran-2-yl)furan is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a furan ring and an epoxide ring makes it a versatile compound for various chemical and industrial applications .
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-methyl-5-(oxiran-2-yl)furan |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(9-5)7-4-8-7/h2-3,7H,4H2,1H3 |
InChI Key |
TYVYTTCYFBHQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CO2 |
Origin of Product |
United States |
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